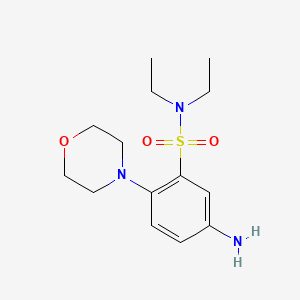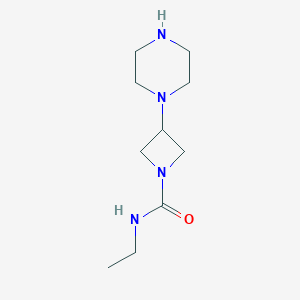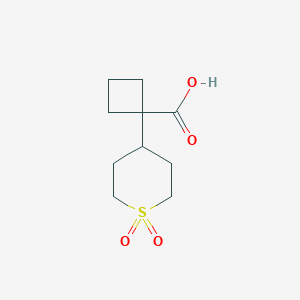
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,2-difluoro-2-(pyridin-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring can also play a role in the compound’s overall biological activity by facilitating interactions with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,2-difluoroethyl)acetamide
- N-(2,2-Difluoro-2-(pyridin-3-yl)ethyl)acetamide
- 2-Chloro-N-(2-fluoro-2-(pyridin-3-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H9ClF2N2O |
|---|---|
Peso molecular |
234.63 g/mol |
Nombre IUPAC |
2-chloro-N-(2,2-difluoro-2-pyridin-3-ylethyl)acetamide |
InChI |
InChI=1S/C9H9ClF2N2O/c10-4-8(15)14-6-9(11,12)7-2-1-3-13-5-7/h1-3,5H,4,6H2,(H,14,15) |
Clave InChI |
OXXNRCPACNBBGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(CNC(=O)CCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)








![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)


